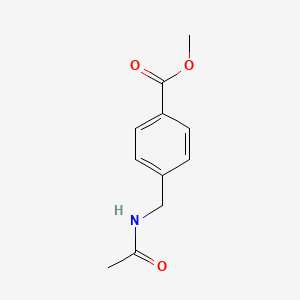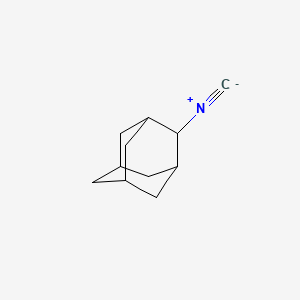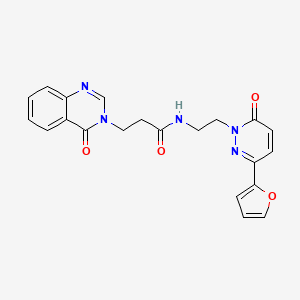
Methyl 4-(acetamidomethyl)benzoate
Descripción general
Descripción
“Methyl 4-(acetamidomethyl)benzoate” is a chemical compound with the molecular formula C11H13NO3 . It is also known as "Benzoic acid, 4-acetyl-, methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 4-(acetamidomethyl)benzoate” involves several steps. In one study, a total of 16 compounds were designed and synthesized using a route with high total yields, mild conditions, and simple operation . The process involved three steps: alkylation, esterification, and alkylation . Another method involves preparing methyl benzoate by reacting benzoic acid with methanol using sulfuric acid as a catalyst .
Chemical Reactions Analysis
“Methyl 4-(acetamidomethyl)benzoate” can undergo various chemical reactions. For instance, it can be reduced to form alcohols or aldehydes depending on the reducing agent . It can also react with organometallic compounds to form tertiary alcohols .
Physical And Chemical Properties Analysis
“Methyl 4-(acetamidomethyl)benzoate” is a light yellow liquid with an aromatic odor . It has a melting point of -12°C and a boiling point range of 198-199°C . It is considered combustible .
Aplicaciones Científicas De Investigación
Pesticidal Effects
- Lethal and Sublethal Effects on Insects : Methyl benzoate (MB) has been studied for its pesticidal effects, specifically on the predatory bug Nesidiocoris tenuis. It was found to be relatively harmless even at higher concentrations, suggesting its potential for pest control in agriculture without significantly harming beneficial insects (Mostafiz, Hassan, Shim, & Lee, 2020).
Chemical Synthesis
- Iron-Catalyzed Benzylation : Methyl benzoate derivatives have been used in chemical reactions, such as the iron-catalyzed benzylation of 1,3-dicarbonyl compounds. This process demonstrates the role of methyl benzoate in synthesizing potentially pharmaceutically relevant compounds (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).
Larvicidal Activity
- Mosquito Control : Studies have shown that methyl benzoate can be effective as a larvicidal agent against mosquito species like Aedes albopictus and Culex pipiens. This indicates its potential as an environmentally friendly option for mosquito control (Mostafiz, Ryu, Akintola, Choi, Hwang, Hassan, & Lee, 2022).
Synthesis of Derivatives
- Synthesis of Trifluoromethoxylated Compounds : The compound has been used in the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, showcasing its utility in creating complex molecules that could be valuable in pharmaceutical and materials science (Feng & Ngai, 2016).
Environmental Applications
- Mold Growth Indicator in Buildings : Methyl benzoate has been investigated as a marker for mold growth in indoor environments. Monitoring its levels could be useful for assessing indoor air quality and managing mold-related health risks (Parkinson, Churchill, Wady, & Pawliszyn, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-(acetamidomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-7-9-3-5-10(6-4-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBLWRHHNAOLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(acetamidomethyl)benzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2965586.png)
![Methyl 2-[[4-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2965587.png)
![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2965589.png)
![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965591.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2965592.png)


![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/no-structure.png)


![3,6-dichloro-N-[3-oxo-3-(piperidin-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2965603.png)


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2965609.png)